molecular formula C17H16N2O4 B5775726 5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5775726
M. Wt: 312.32 g/mol
InChI Key: JAZRVJBAVKKLGY-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups attached to the oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar compounds to 5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives such as:

  • 5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole
  • 5-Phenyl-1,2,4-oxadiazole

These compounds share the oxadiazole core structure but differ in the substituents attached to the ring. The presence of methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other oxadiazole derivatives.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-20-12-6-4-11(5-7-12)16-18-17(23-19-16)14-9-8-13(21-2)10-15(14)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRVJBAVKKLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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